N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide
Description
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-12-5-6-16(22-7-4-8-28(22,25)26)10-17(12)21-19(24)18(23)20-11-15-9-13(2)27-14(15)3/h5-6,9-10H,4,7-8,11H2,1-3H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEWCFKYTICKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=C(OC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide typically involves multiple steps, starting with the preparation of the individual components. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The oxalamide group is usually formed by reacting oxalyl chloride with amines, while the isothiazolidinone moiety is synthesized through the reaction of thioamides with oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring and isothiazolidinone moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The oxalamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction of the oxalamide group can yield amines and alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Antiviral Activity
Several oxalamide derivatives in and exhibit potent antiviral activity against HIV. For example:
| Compound ID | Structure Highlights | LC-MS (M+H+) | Yield (%) | Purity (%) | Application |
|---|---|---|---|---|---|
| 8 | Thiazole, piperidine, 4-chlorophenyl | 423.26 | 46 | >95 | HIV entry inhibition |
| 13 | Acetylpiperidine, thiazole | 479.12 | 36 | 90.0 | HIV entry inhibition |
| 15 | Pyrrolidine, hydroxyethyl-thiazole | 423.27 | 53 | 95.0 | HIV entry inhibition |
The target compound’s isothiazolidine-dioxide group may enhance metabolic stability or solubility compared to these analogs, though antiviral efficacy remains unconfirmed .
Metabolic Stability
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) undergoes rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting that bulky substituents (e.g., dimethylfuran in the target compound) could similarly resist enzymatic degradation .
Comparative Analysis with Non-Oxalamide Acetamide Derivatives
Key differences include:
- Alachlor : Contains a chloro-substituted phenyl and methoxymethyl group, targeting plant-specific enzymes.
- Thenylchlor : Features a thienylmethyl group for herbicidal activity. The target compound’s oxalamide core and isothiazolidine-dioxide group likely direct it toward mammalian targets rather than plant systems, as seen in these pesticides .
Biological Activity
N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide is a synthetic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dimethylfuran moiety and an isothiazolidine derivative. Its chemical formula is , and it possesses various functional groups that may contribute to its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing furan rings have shown effectiveness against various bacterial strains. Studies suggest that the presence of the dimethylfuran group enhances the compound's ability to disrupt microbial cell membranes, leading to increased permeability and cell death.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it may induce apoptosis in cancer cells, likely through the activation of intrinsic apoptotic pathways. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, leading to cell death.
Table 1: Summary of Cytotoxicity Studies
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via ROS generation |
| MCF-7 | 20 | Mitochondrial dysfunction |
| A549 | 25 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Case Studies
One notable study investigated the effects of this compound on arthritis models. The results showed significant alleviation of symptoms and joint swelling, indicating its potential as an antiarthritic agent.
Case Study: Arthritis Model
- Objective : To evaluate anti-inflammatory effects.
- Method : Administration of the compound in a collagen-induced arthritis model.
- Results : Decreased joint swelling and reduced levels of inflammatory markers.
The proposed mechanisms underlying the biological activities include:
- ROS Generation : Induces oxidative stress in target cells.
- Apoptosis Induction : Activates caspase pathways leading to programmed cell death.
- Cytokine Modulation : Alters cytokine production, reducing inflammation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions:
Preparation of the 2,5-dimethylfuran-3-ylmethylamine intermediate via alkylation or reductive amination.
Functionalization of the phenyl ring with the 1,1-dioxidoisothiazolidin-2-yl group using sulfonamide coupling or cyclization reactions.
Final oxalamide bond formation via condensation of the two intermediates using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF).
- Optimization : Adjust temperature (e.g., 0–25°C for sensitive steps), solvent polarity, and stoichiometry. Purification via column chromatography or recrystallization improves yield and purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR to verify substituent positions and confirm absence of unreacted intermediates.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns.
- HPLC : For purity assessment (>95% recommended for biological assays) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?
- Solubility : Moderately soluble in DMSO, DMF, and ethanol; poorly soluble in water due to hydrophobic substituents.
- Stability : Sensitive to prolonged exposure to light or moisture. Store at -20°C under inert atmosphere .
Advanced Research Questions
Q. How can computational modeling be applied to predict the biological targets or mechanism of action of this compound?
- Methodology :
Molecular Docking : Use software like AutoDock Vina to screen against protein databases (e.g., kinases, GPCRs) based on structural complementarity.
MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS).
QSAR Analysis : Correlate substituent effects (e.g., dimethylfuran hydrophobicity) with activity trends from analogous oxalamides .
Q. What experimental strategies can resolve contradictions in reported bioactivity data (e.g., IC50 variability across studies)?
- Approach :
- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and controls (e.g., reference inhibitors).
- Dose-Response Curves : Perform triplicate experiments with 8–12 concentration points to improve IC50 reliability.
- Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan) to identify confounding interactions .
Q. How does the 1,1-dioxidoisothiazolidin-2-yl moiety influence the compound’s reactivity in medicinal chemistry applications?
- Role :
- Electron-Withdrawing Effects : Enhances electrophilicity of adjacent groups, facilitating nucleophilic substitutions.
- Metabolic Stability : The sulfone group reduces susceptibility to oxidative metabolism, improving pharmacokinetic profiles.
- Evidence : Analogous compounds show prolonged half-lives in hepatic microsome assays .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, given the compound’s stereochemical complexity?
- Solutions :
- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen epoxidation) for stereocenter formation.
- Crystallization Strategies : Employ chiral resolving agents (e.g., tartaric acid derivatives) during purification.
- Process Monitoring : In-line FTIR or Raman spectroscopy to track enantiomeric excess (ee) in real-time .
Key Research Recommendations
- Priority Areas :
- Investigate synergistic effects with FDA-approved drugs in combination therapies.
- Explore covalent binding potential via the isothiazolidinone sulfone group.
- Data Gaps :
- In vivo toxicity profiles and CYP450 interaction studies are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
